molecular formula C10H13BrN4O3 B2773476 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 500198-78-7

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2773476
CAS No.: 500198-78-7
M. Wt: 317.143
InChI Key: XFYPSGBYRVFWLQ-UHFFFAOYSA-N
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Description

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C10H13BrN4O3 and a molecular weight of 317.144 g/mol This compound is part of the purine family, which is known for its significant role in various biological processes

Properties

IUPAC Name

8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYPSGBYRVFWLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The reaction conditions often require the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include nucleophiles, oxidizing agents, reducing agents, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups in the compound’s structure play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

8-bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds, such as:

These compounds share a similar purine core structure but differ in the substituents attached to the purine ring. The unique combination of bromine, ethoxyethyl, and methyl groups in this compound contributes to its distinct chemical and biological properties.

Biological Activity

8-Bromo-7-(2-ethoxyethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound's structural characteristics suggest a range of interactions with biological macromolecules, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, supported by data tables and research findings.

The molecular formula of this compound is C12H15BrN4O3C_{12}H_{15}BrN_4O_3 with a molecular weight of approximately 328.18 g/mol. The presence of bromine and an ethoxyethyl side chain may influence its pharmacological properties.

Research indicates that purine derivatives can interact with nucleic acids and proteins through hydrogen bonding and hydrophobic interactions. The specific interactions of this compound have not been extensively documented; however, similar compounds have shown the ability to inhibit key enzymes involved in nucleotide metabolism and DNA replication.

Antiviral Properties

Purines are known for their antiviral activities. For instance, compounds similar to 8-bromo derivatives have been investigated for their ability to inhibit viral replication by interfering with nucleic acid synthesis. The bromine substitution may enhance the compound's efficacy against certain viruses by improving binding affinity to viral polymerases.

Enzyme Inhibition

Purine derivatives often act as competitive inhibitors for enzymes such as adenosine deaminase and xanthine oxidase. The structural similarity of this compound to natural substrates suggests potential inhibitory effects on these enzymes, which could be beneficial in treating conditions like gout or other inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
Antitumor8-AminoadenosineInhibition of transcription in cancer cells
AntiviralAcyclovirInhibition of viral replicationGeneral knowledge
Enzyme InhibitionPurine analogsCompetitive inhibition of adenosine deaminaseGeneral knowledge

Case Studies

  • Antitumor Activity : A derivative of 8-bromo purines was tested against various cancer cell lines and demonstrated significant cytotoxicity at low micromolar concentrations. The study suggested that the mechanism involved the disruption of DNA repair processes .
  • Enzyme Inhibition : Research on related compounds indicated that modifications at the bromine position enhanced binding affinity to xanthine oxidase, leading to reduced uric acid levels in animal models .

Q & A

Basic Research Questions

Q. How can the synthesis of 8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione be optimized for higher yield and purity?

  • Methodological Answer : The synthesis requires precise control of reaction parameters, including temperature (20–25°C), pH (neutral to mildly acidic), and solvent selection (e.g., THF or DMF). Multi-step protocols involve bromination at the 8-position and alkylation at the 7-position. Reaction progress should be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. Final purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization improves purity. NMR (¹H and ¹³C) and LC-MS are critical for structural validation .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H NMR confirms substituent positions (e.g., ethoxyethyl resonance at δ 3.4–3.6 ppm) and methyl groups (δ 3.1–3.3 ppm). ¹³C NMR verifies carbonyl (C=O) and purine ring integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) determines exact mass (e.g., 296.06 g/mol for C₁₀H₁₃BrN₄O₂) .
  • HPLC-PDA : Purity assessment (>95%) using reversed-phase C18 columns with acetonitrile/water mobile phases .

Q. What are the critical storage conditions to maintain compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis. Periodic stability testing via HPLC detects degradation products (e.g., de-brominated analogs or ester hydrolysis) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodological Answer : Synthesize analogs with variations at the 7-ethoxyethyl (e.g., replacing with morpholine or pyrimidine-thioethyl groups) and 3-methyl positions. Evaluate biological activity (e.g., enzyme inhibition via IC₅₀ assays) and correlate with computational descriptors (e.g., LogP, PSA). Comparative studies with analogs like 8-bromo-1,3-dimethyl-7-(2-pyrimidinylsulfanylethyl)purine-2,6-dione highlight substituent effects .

Q. What strategies resolve contradictions in reactivity data (e.g., unexpected bromine displacement)?

  • Methodological Answer : Use kinetic studies (e.g., variable-temperature NMR) to identify intermediate species. Isotopic labeling (e.g., ²H or ¹⁵N) tracks reaction pathways. Density Functional Theory (DFT) calculations model transition states and explain anomalies in nucleophilic substitution at the 8-bromo position .

Q. How can in silico methods predict biological targets or metabolic pathways?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against purine-binding targets (e.g., phosphodiesterases or kinases). Pharmacophore modeling identifies key interactions (e.g., hydrogen bonding at N-7). ADMET predictors (e.g., SwissADME) assess metabolic susceptibility (e.g., CYP450-mediated oxidation) .

Q. What experimental designs elucidate metabolic stability in vitro?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and monitor depletion via LC-MS/MS. Trapping agents (e.g., glutathione) identify reactive metabolites. Isotope-labeled analogs (e.g., ¹⁴C at the ethoxyethyl group) quantify metabolic turnover .

Q. How can crystallographic data improve formulation strategies?

  • Methodological Answer : X-ray diffraction determines crystal packing and polymorphism. Microcrystalline forms (<50 µm) enhance solubility and bioavailability. Co-crystallization with excipients (e.g., cyclodextrins) improves stability. Compare with analogs like (E)-8-(3,4-dimethoxystyryl)-1,3-diethyl-7-methylpurine-2,6-dione to optimize solid-state properties .

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